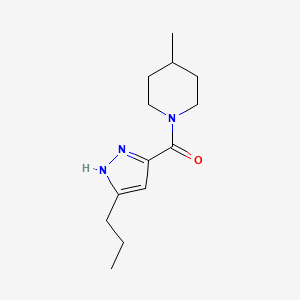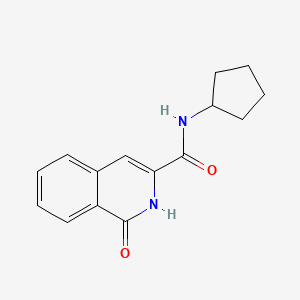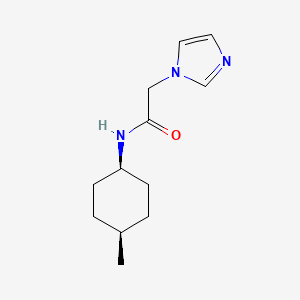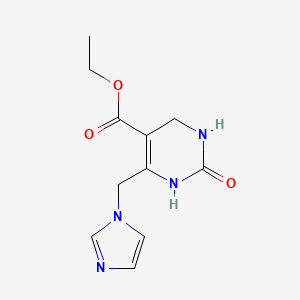![molecular formula C17H23F3N2O3S B7496558 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine (abbreviated as CTTP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is involved in the regulation of intracellular cyclic guanosine monophosphate (cGMP) levels. This leads to an increase in cGMP levels, which in turn promotes vasodilation and relaxation of smooth muscle cells. Additionally, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to bind to the serotonin transporter (SERT) and inhibit its activity, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has also been found to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In terms of physiological effects, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been shown to promote vasodilation and relaxation of smooth muscle cells, leading to increased blood flow and reduced blood pressure. Additionally, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine for lab experiments is its high yield of up to 90% in the synthesis process. Additionally, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to be stable under various conditions, making it suitable for long-term storage and transportation. However, one limitation of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine is its relatively high cost compared to other compounds, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine. One possible direction is to investigate its potential as a treatment for other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine and its potential interactions with other drugs. Furthermore, the development of more cost-effective synthesis methods for 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine could increase its accessibility for research purposes.
Synthesemethoden
The synthesis of 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine involves the reaction of 1-cyclohexylpiperazine with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine as a white solid with a high yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has shown promising results as a potent inhibitor of cancer cell proliferation and tumor growth. In addition, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine has been investigated as a potential treatment for neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)25-15-8-4-5-9-16(15)26(23,24)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGIDGYKDWADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)


![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)

![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)

